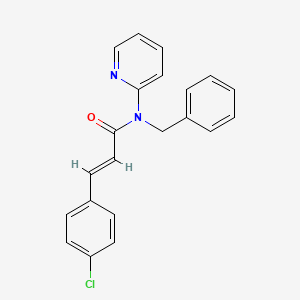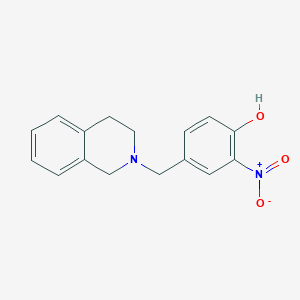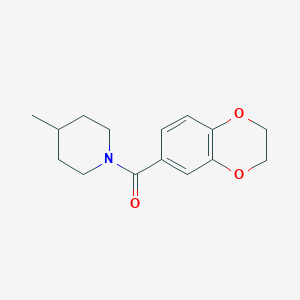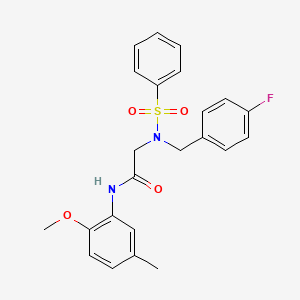
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA is a small molecule that belongs to the acrylamide class of compounds and is characterized by its ability to modulate the activity of certain proteins in the body. In
Aplicaciones Científicas De Investigación
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of certain proteins involved in cell signaling pathways. In neuroscience, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In immunology, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves its ability to bind to specific proteins in the body, such as enzymes and receptors, and modulate their activity. For example, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to bind to the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in regulating cell growth and proliferation. By inhibiting the activity of GSK-3β, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide can prevent the growth and proliferation of cancer cells. Similarly, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to bind to the serotonin transporter, which is involved in regulating serotonin levels in the brain. By enhancing the activity of the serotonin transporter, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide can increase serotonin levels and improve mood and behavior.
Biochemical and Physiological Effects
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to have various biochemical and physiological effects on the body. In cancer cells, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In the brain, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In the immune system, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in lab experiments is its ability to selectively modulate the activity of certain proteins in the body. This allows researchers to study the specific effects of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide on various biological processes. However, one of the limitations of using N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide. One area of research is the development of more selective and potent N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide analogs that can be used for therapeutic applications. Another area of research is the exploration of the potential of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the long-term effects and safety of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in humans.
Métodos De Síntesis
The synthesis of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves the reaction of 2-pyridinecarboxaldehyde with benzylamine and 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(4-chlorophenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-19-12-9-17(10-13-19)11-14-21(25)24(20-8-4-5-15-23-20)16-18-6-2-1-3-7-18/h1-15H,16H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVIQYAARRITDK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)

![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)

